2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced triazole derivatives.
Hydrolysis: Carboxylic acids and triazole derivatives.
Scientific Research Applications
2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole-containing antidepressant.
Uniqueness
2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the phenyl-substituted triazole ring differentiates it from other triazole derivatives, potentially offering unique advantages in its applications .
Properties
IUPAC Name |
2-chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-6-10(17)13-7-9-14-11(16-15-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCHYGGIBGBPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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